4-Ethoxypyridin-3-amine

Description

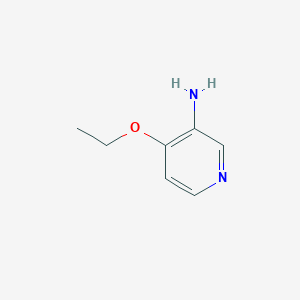

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEMFRKTOJUJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355777 | |

| Record name | 4-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-43-8 | |

| Record name | 4-Ethoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-Ethoxypyridin-3-amine. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established chemical transformations, and a full characterization profile, including spectroscopic and physical data. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry as a scaffold for the synthesis of novel bioactive molecules. Its unique arrangement of an amino and an ethoxy group on the pyridine ring offers opportunities for diverse chemical modifications and the exploration of new structure-activity relationships (SAR). This guide details a practical synthetic route and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 4-hydroxy-3-nitropyridine. The proposed synthetic pathway involves an initial etherification reaction to introduce the ethoxy group, followed by the reduction of the nitro group to the desired amine.

4-Ethoxypyridin-3-amine chemical properties and structure

Introduction: 4-Ethoxypyridin-3-amine, also known as 3-Amino-4-ethoxypyridine, is a substituted aminopyridine compound. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and spectroscopic profile of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at position 3 and an ethoxy group at position 4.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-4-ethoxypyridine, 4-Ethoxy-3-aminopyridine | [1][2] |

| CAS Number | 1633-43-8 | [2][3][4] |

| Molecular Formula | C₇H₁₀N₂O | [1][3] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| SMILES | CCOC1=C(C=NC=C1)N | [1] |

| InChI | InChI=1S/C7H10N2O/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3 | [1][3] |

| InChIKey | XHEMFRKTOJUJJX-UHFFFAOYSA-N |[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Note that several values are based on computational predictions due to the limited availability of experimental data in published literature.

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | Light yellow to brown Solid-Liquid Mixture | Experimental | [4] |

| Boiling Point | 281.0 ± 20.0 °C | Predicted | [4] |

| Density | 1.101 ± 0.06 g/cm³ | Predicted | [1][4] |

| pKa | 7.47 ± 0.18 | Predicted | [4] |

| Storage | Room temperature, inert atmosphere, keep in dark place | - |[4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This compound can be prepared via the chemical reduction of its precursor, 4-Ethoxy-3-nitropyridine.[5][6] The following protocol is adapted from general procedures for the reduction of nitropyridines using iron in an acidic medium.[7]

Caption: Workflow for the synthesis of this compound.

Detailed Method:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Ethoxy-3-nitropyridine (1.0 eq).[5][6] Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: To the stirred solution, add iron powder (e.g., 3-5 eq) followed by the dropwise addition of glacial acetic acid (e.g., 0.1-0.2 eq) to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting nitro compound is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Neutralization and Extraction: Combine the filtrates and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Remove the ethanol under reduced pressure. Extract the resulting aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure this compound.

Spectroscopic Profile

¹H NMR Spectroscopy (Expected):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyridine ring at positions 2, 5, and 6. The specific chemical shifts and coupling patterns will be influenced by the electron-donating effects of the amino and ethoxy groups.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration and the signal will disappear upon D₂O exchange.

-

Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene (-OCH₂) protons is expected around 4.0-4.3 ppm, and a triplet for the methyl (-CH₃) protons is expected around 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Expected):

-

The spectrum should show 7 distinct signals.

-

Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrogen and oxygen (C3 and C4) will be significantly affected.

-

Aliphatic Carbons: Two signals are expected in the aliphatic region: the methylene carbon (-OCH₂) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.

Infrared (IR) Spectroscopy (Expected):

-

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9]

-

C-H Stretching: Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.

-

N-H Bending (Scissoring): A strong absorption is characteristic of primary amines in the 1580-1650 cm⁻¹ region.[9]

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

-

C-N Stretching: For aromatic amines, a C-N stretching band is typically observed between 1250-1335 cm⁻¹.[9]

Mass Spectrometry (Expected):

-

The molecular ion peak (M⁺) would be observed at m/z = 138. According to the nitrogen rule, an odd molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [11] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | [12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere. | [4] |

| First Aid (Eyes) | Rinse with pure water for at least 15 minutes and consult a doctor. | [12] |

| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [12] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [12] |

| First Aid (Inhalation) | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |[12] |

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.org [mdpi.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 4-ETHOXYPYRIDIN-2-AMINE | CAS 52311-20-3 [matrix-fine-chemicals.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

spectroscopic data of 4-Ethoxypyridin-3-amine (NMR, IR, MS)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethoxypyridin-3-amine. These predictions are based on established principles of spectroscopy and analysis of structurally similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 | Singlet | 1H | H-2 (Pyridyl) |

| ~ 7.8 | Doublet | 1H | H-6 (Pyridyl) |

| ~ 6.8 | Doublet | 1H | H-5 (Pyridyl) |

| ~ 4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~ 3.5-4.5 | Broad Singlet | 2H | -NH₂ |

| ~ 1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-4 (Pyridyl, C-O) |

| ~ 140 | C-2 (Pyridyl) |

| ~ 138 | C-6 (Pyridyl) |

| ~ 125 | C-3 (Pyridyl, C-N) |

| ~ 110 | C-5 (Pyridyl) |

| ~ 64 | -OCH₂CH₃ |

| ~ 15 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3300 | Medium, Doublet | Amine (-NH₂) | N-H Stretch[1][2][3] |

| 3100 - 3000 | Medium | Aromatic C-H | C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H | C-H Stretch |

| 1620 - 1580 | Strong | Amine (-NH₂) | N-H Bend[1] |

| 1590 - 1450 | Strong to Medium | Aromatic Ring | C=C and C=N Stretch |

| 1300 - 1200 | Strong | Aryl Ether | Asymmetric C-O Stretch[1] |

| 1050 - 1000 | Medium | Aryl Ether | Symmetric C-O Stretch |

| 900 - 650 | Strong, Broad | Amine (-NH₂) | N-H Wag[1] |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| ~ 138 | [M]⁺ (Molecular Ion) |

| ~ 123 | [M - CH₃]⁺ |

| ~ 110 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| ~ 95 | [M - C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The following are generalized protocols typical for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for the ¹H nucleus.[4][5]

-

Parameters: For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin-Elmer or Varian instrument).[6][7]

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (for solids) or gas chromatography (GC-MS) can be used for electron ionization (EI). For less stable compounds, electrospray ionization (ESI) is preferable.

-

Ionization: Bombard the sample with electrons (typically at 70 eV for EI) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound using spectroscopic methods.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

4-Ethoxypyridin-3-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-Ethoxypyridin-3-amine. Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this document compiles data from structurally related compounds to provide valuable estimations for researchers. Furthermore, it offers detailed experimental protocols for determining solubility and stability, empowering scientists to generate precise data for their specific applications.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective application in research and development. Solubility influences bioavailability and formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide aims to bridge the current information gap by providing both comparative data and practical experimental workflows.

Physicochemical Properties of this compound and Related Compounds

| Property | 3-Aminopyridine | 3-Amino-4-methoxypyridine | 4-Amino-3-methoxypyridine |

| Molecular Formula | C₅H₆N₂ | C₆H₈N₂O | C₆H₈N₂O |

| Molecular Weight | 94.11 g/mol | 124.14 g/mol | 124.14 g/mol |

| Melting Point | 60 - 63 °C[1] | 83 °C[2] | 94.5 - 95.5 °C[3] |

| Boiling Point | 250 - 252 °C | 270.4 °C at 760 mmHg[2] | 277.8 °C (Predicted)[3] |

| Solubility | Soluble in water, alcohol, and benzene.[4] | No quantitative data available. Described as a dark brown crystalline solid.[5] | Soluble in organic solvents.[6] Described as an off-white to brown solid.[6] |

| Stability | Stable under normal temperatures and pressures.[4] Incompatible with strong oxidizing agents and strong acids.[1][4] When heated to decomposition, it emits toxic fumes of NOx.[4] | Stable, enabling its use as a key intermediate in synthesis.[5] | Enhances reactivity and solubility in organic solvents due to its structure.[6] |

Note: This data is for structurally related compounds and should be used as an estimation for this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the solubility of a solid organic compound is the shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration of the supernatant is recommended.

-

Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors.[8]

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Materials:

-

This compound (solid or in solution)

-

Temperature- and humidity-controlled stability chambers

-

Appropriate containers (e.g., sealed glass vials)

-

Analytical instrument for quantification of the parent compound and detection of degradation products (e.g., HPLC with a photodiode array detector, LC-MS).

Procedure:

-

Place accurately weighed samples of this compound into suitable containers. For solutions, prepare a stock solution of known concentration.

-

Store the samples in stability chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 40 °C/75% RH for accelerated testing).[7]

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

-

Analyze the samples for the amount of remaining this compound and the presence of any degradation products using a validated, stability-indicating analytical method.

-

Plot the concentration of this compound versus time to determine the degradation rate.

Objective: To assess the stability of this compound upon exposure to light. The protocol should follow the ICH Q1B guideline.[9][10][11][12][13]

Materials:

-

This compound (solid or in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B specifications (a combination of cool white fluorescent and near-UV lamps).

-

Transparent and light-protective containers (e.g., clear and amber glass vials).

-

Dark controls wrapped in aluminum foil.

-

Analytical instrument for quantification.

Procedure:

-

Expose samples of this compound directly to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

-

A dark control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.

-

For solutions, expose the compound in chemically inert, transparent containers.

-

After the exposure period, analyze the samples and the dark control for the content of 4-Ethoxypyrin-3-amine and the formation of any photodegradation products.

-

Compare the results from the light-exposed samples with those of the dark control to determine the extent of photodegradation.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

A range of aqueous buffer solutions (e.g., pH 2, 4, 7, 9, 12)

-

Temperature-controlled environment

-

Analytical instrument for quantification.

Procedure:

-

Prepare solutions of this compound in the different buffer solutions at a known concentration.

-

Store the solutions at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).

-

At various time intervals, take aliquots from each solution.

-

Analyze the aliquots to determine the concentration of the remaining this compound.

-

Plot the logarithm of the concentration versus time for each pH to determine the degradation kinetics and identify the pH of maximum stability.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: General Workflow for Stability Testing.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains to be published, this guide provides a robust framework for researchers. By leveraging the data from structurally analogous compounds and employing the detailed experimental protocols herein, scientists and drug development professionals can confidently characterize this compound. The provided workflows offer a systematic approach to generating the critical data needed for advancing research and development efforts involving this compound. It is recommended that any researcher working with this compound perform these evaluations to establish a comprehensive physicochemical profile.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 52334-90-4 CAS MSDS (4-Amino-3-methoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. japsonline.com [japsonline.com]

- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. youtube.com [youtube.com]

- 11. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 13. database.ich.org [database.ich.org]

Analysis of Heterocyclic Compounds: A Guide to Crystal Structure Determination

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a complete, publicly available crystal structure determination for 4-Ethoxypyridin-3-amine has not been identified in crystallographic databases. This guide, therefore, provides a comprehensive framework and general methodologies for the crystal structure analysis of a novel pyridine derivative, using this compound as a representative example. The experimental protocols and data tables are presented as a template for researchers undertaking such an analysis.

Introduction

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the crystal structure of a compound is paramount, as it influences solubility, stability, and bioavailability, and is crucial for structure-based drug design. Pyridine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities. The introduction of substituents, such as an ethoxy and an amine group in the case of this compound, can significantly alter the molecule's electronic properties and intermolecular interactions, making crystal structure analysis an essential step in its characterization.

This technical guide outlines the standard procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound like this compound.

Synthesis and Crystallization

The synthesis of 3-amino-4-alkoxypyridines can be approached through various synthetic routes, often starting from readily available pyridine precursors. A common strategy involves the nitration of a 4-alkoxypyridine followed by reduction of the nitro group to an amine.

Potential Synthetic Route:

A plausible synthesis could start from 4-hydroxypyridine. The hydroxyl group can be etherified to an ethoxy group, followed by nitration at the 3-position and subsequent reduction of the nitro group. The final product would then need to be purified, for example, by column chromatography.

Crystallization Protocol:

High-quality single crystals are essential for X-ray diffraction studies.[1] The purified compound should be dissolved in a suitable solvent or a mixture of solvents to the point of saturation. Slow evaporation of the solvent at a constant temperature is a common and effective method for growing single crystals. Other techniques include slow cooling of a saturated solution and vapor diffusion. The choice of solvent is critical and often requires screening of several options.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically 30-300 microns in size) is selected under a microscope.[1] The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) in a stream of cold nitrogen gas. X-rays, often from a copper (Cu) or molybdenum (Mo) source, are directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][2]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Data Presentation

The results of a crystal structure analysis are typically summarized in a crystallographic data table. The following table is a template of the key parameters that would be reported for this compound upon successful analysis.

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O |

| Formula Weight | 138.17 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be a determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | e.g., 100(2) K |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R-int | To be determined |

| Final R indices [I > 2σ(I)] | |

| R₁ | To be determined |

| wR₂ | To be determined |

| Goodness-of-fit on F² | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.

Crystallographic Data Relationships

The diagram below outlines the logical relationship between key crystallographic parameters obtained from a single-crystal X-ray diffraction experiment.

References

Reactivity Profile of the Amino Group in 4-Ethoxypyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino group in 4-Ethoxypyridin-3-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. This document details the synthesis, electronic properties, and reactivity of the title compound in key chemical transformations including acylation, alkylation, sulfonation, and diazotization. Experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and synthetic chemistry.

Introduction

This compound is a substituted aminopyridine featuring an electron-donating ethoxy group at the 4-position and a nucleophilic amino group at the 3-position. This substitution pattern significantly influences the electron density distribution within the pyridine ring, thereby modulating the reactivity of the amino group. Understanding this reactivity profile is crucial for the strategic design and synthesis of novel pharmaceutical agents and functional materials. The pyridine nitrogen and the amino group are the two primary sites for protonation and electrophilic attack, with their relative basicity playing a key role in reaction outcomes.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from a suitable precursor. The synthesis typically begins with the nitration of a 4-ethoxypyridine derivative to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Reduction of 4-Ethoxy-3-nitropyridine (General Procedure)

Materials:

-

4-Ethoxy-3-nitropyridine

-

Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)

-

Acid (e.g., Hydrochloric acid, if using Fe or SnCl2)

-

Base (e.g., Sodium bicarbonate or Sodium hydroxide solution)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolution: Dissolve 4-ethoxy-3-nitropyridine in a suitable solvent in a round-bottom flask.

-

Addition of Reducing Agent:

-

For Iron: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux.

-

For Tin(II) chloride: Add a solution of tin(II) chloride in concentrated hydrochloric acid.

-

For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

If using a metal reductant, filter the reaction mixture to remove the metal salts.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amine.

Physicochemical Properties

The reactivity of the amino group is intrinsically linked to its basicity, which is quantified by its pKa value.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1633-43-8 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Predicted pKa | 7.47 ± 0.18[1] |

The predicted pKa value of 7.47 suggests that the amino group is moderately basic. The ethoxy group at the 4-position, being an electron-donating group, increases the electron density on the pyridine ring through resonance, which in turn enhances the basicity of the ring nitrogen. The amino group at the 3-position also contributes to the overall basicity. Protonation is expected to occur preferentially at the more basic pyridine nitrogen.

Reactivity of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by both the electronic effects of the ethoxy group and the pyridine nitrogen, as well as steric factors.

Acylation

The amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing specific acyl moieties.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as solvent and base) or another suitable base like triethylamine

-

Dichloromethane (as solvent, optional)

Procedure:

-

Dissolution: Dissolve this compound in pyridine or a mixture of dichloromethane and triethylamine in a round-bottom flask, and cool the mixture in an ice bath.

-

Addition of Acylating Agent: Slowly add acetic anhydride to the cooled and stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude N-(4-ethoxypyridin-3-yl)acetamide by recrystallization or column chromatography.

Expected Yield: Based on reactions with similar aminopyridines, yields for acylation are generally high, often exceeding 80%.

Alkylation

N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. The pyridine nitrogen can also compete for alkylation, leading to the formation of a pyridinium salt. The reaction conditions, including the choice of base and solvent, are critical for achieving selective mono-alkylation of the amino group.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable base (e.g., sodium hydride, potassium carbonate, or an organic base like DBU)

-

Anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile)

Procedure:

-

Deprotonation: In a flame-dried flask under an inert atmosphere, suspend a base (e.g., sodium hydride) in an anhydrous aprotic solvent. Add a solution of this compound in the same solvent dropwise at 0 °C.

-

Addition of Alkylating Agent: After the initial reaction subsides, add the alkyl halide dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extraction: Extract the product with an appropriate organic solvent.

-

Washing: Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

-

Purification: Purify the crude N-alkyl-4-ethoxypyridin-3-amine by column chromatography.

Expected Yield: Yields for N-alkylation can be variable depending on the substrate and reaction conditions, but moderate to good yields are often achievable with careful optimization.

Sulfonylation

Similar to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides. Sulfonamides are important functional groups in many pharmaceutical compounds.

Materials:

-

4-Ethoxypyriin-3-amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (as solvent and base)

-

Dichloromethane (as solvent, optional)

Procedure:

-

Dissolution: Dissolve this compound in pyridine or a mixture of dichloromethane and pyridine in a round-bottom flask and cool to 0 °C.

-

Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the completion of the reaction.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude N-(4-ethoxypyridin-3-yl)-4-methylbenzenesulfonamide by recrystallization or column chromatography.

Expected Yield: Sulfonylation reactions of aminopyridines generally proceed in good to excellent yields.

Diazotization and Azo Coupling

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including azo coupling with electron-rich aromatic compounds to form azo dyes.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve this compound in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

-

Isolation and Purification:

-

Allow the coupling reaction to proceed for some time, then collect the precipitated dye by filtration.

-

Wash the dye with cold water and dry it.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

-

Expected Yield: Azo coupling reactions are typically high-yielding.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general synthetic workflow.

Caption: General mechanism of electrophilic aromatic substitution on a pyridine ring.

References

The Unexplored Therapeutic Potential of 4-Ethoxypyridin-3-amine Derivatives: A Technical Overview

For Immediate Release

This technical guide addresses the current landscape of research into the biological activities of 4-Ethoxypyridin-3-amine derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to forecast the potential therapeutic applications of this specific chemical class. Due to a notable scarcity of published research focused directly on this compound derivatives, this paper adopts a broader perspective, examining analogous pyridine-based scaffolds to infer potential biological activities and guide future research.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a significant number of FDA-approved drugs. Its ability to engage in hydrogen bonding and pi-stacking interactions, coupled with its favorable physicochemical properties, makes it a privileged scaffold in drug design. The introduction of amino and alkoxy substituents, such as in the this compound core, can significantly modulate the biological activity of the parent ring, offering vectors for interaction with a variety of biological targets. This guide explores the potential of this scaffold by analyzing data from closely related 3-aminopyridine and 4-alkoxypyridine derivatives.

Inferred Biological Activities from Analogous Compounds

While direct studies on this compound derivatives are limited, research on analogous structures suggests several promising avenues for investigation, including anticancer, antimalarial, and kinase inhibitory activities.

Anticancer Activity

Derivatives of the closely related 4-phenoxypyridine have demonstrated potent inhibitory activity against c-Met kinase, a key target in cancer therapy. For instance, a series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives exhibited excellent in vitro c-Met kinase activity, with several compounds showing IC50 values in the low nanomolar range.[1] One of the most promising compounds from this series demonstrated remarkable cytotoxicity against A549, H460, and HT-29 cancer cell lines.[1]

Furthermore, studies on other substituted pyridines have highlighted their potential as anticancer agents. For example, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines at low micromolar concentrations.[2] The most potent of these analogs also demonstrated in vivo efficacy in a colon carcinoma mouse model, where it was found to suppress angiogenesis and induce apoptosis and necrosis.[2]

The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents. For example, the introduction of hydroxyl and methoxy groups has been shown to modulate the IC50 values of pyridine derivatives against cancer cell lines.[3]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met Kinase | 1.91 nM - 2.44 nM | [1] |

| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | A549, H460, HT-29 cells | 0.65 µM - 1.57 µM | [1] |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 cells | Low micromolar | [2] |

| Substituted Pyridines | Various Cancer Cell Lines | 0.044 mM - 21.05 mM | [3] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | FLT3 | 256 nM | [4] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | MOLM-13, MV4-11 cells | 325 nM - 507 nM | [4] |

Antimalarial Activity

(1H-Pyridin-4-ylidene)amines, which share the aminopyridine core, have been investigated as potential antimalarial agents. These compounds were evaluated for their in vitro activity against chloroquine-resistant (W2) and atovaquone-resistant (FCR3) strains of Plasmodium falciparum. The most active derivative in this series displayed an IC50 of 1 µM against the W2 strain and 3 µM against the FCR3 strain.[5] Molecular modeling studies suggest that these compounds may exert their antimalarial effect by binding to the ubiquinol oxidation (Qo) site of cytochrome bc1.[5]

Kinase Inhibitory Activity

The aminopyridine scaffold is a common feature in many kinase inhibitors. Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). One compound, C14, demonstrated potent inhibition of FLT3 with an IC50 of 256 nM and also inhibited the proliferation of AML cell lines harboring the FLT3-ITD mutation.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. Below are representative protocols for anticancer and kinase inhibition assays.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, H460, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay

Objective: To measure the inhibitory activity of compounds against a specific kinase (e.g., c-Met, FLT3).

Methodology:

-

Reagents: Recombinant human kinase, substrate peptide, ATP, and assay buffer are required.

-

Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound, kinase, and substrate are incubated together in the assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination: After a set incubation time, the reaction is stopped.

-

Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, Graphviz diagrams are provided below.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is implicated in many cancers.

Caption: Simplified c-Met signaling pathway.

General Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer compounds involves a multi-step workflow from initial screening to in vivo testing.

Caption: General workflow for anticancer drug screening.

Conclusion and Future Directions

While the direct biological activities of this compound derivatives remain largely uncharted, the extensive research on structurally similar pyridine-based compounds provides a strong rationale for their investigation as potential therapeutic agents. The data from analogous scaffolds strongly suggest that this class of compounds may possess significant anticancer, antimalarial, and kinase inhibitory properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for initiating such research programs. The exploration of this chemical space holds considerable promise for the discovery of novel drug candidates.

References

- 1. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and structure-activity relationships of (1H-pyridin-4-ylidene)amines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Alkoxypyridin-3-amine Motif: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable physicochemical properties make it a privileged structure in drug design. Within the vast landscape of pyridine-based compounds, the 4-alkoxy-pyridin-3-amine core has emerged as a significant structural motif, particularly in the development of kinase inhibitors. While specific research on the "4-Ethoxypyridin-3-amine" parent molecule as a standalone scaffold is limited in publicly available literature, the broader class of 4-alkoxy- and other substituted 3-aminopyridines has been extensively explored. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this important class of compounds, with a focus on their role as kinase inhibitors in oncology and other diseases.

Synthetic Strategies

The synthesis of the 4-alkoxy-pyridin-3-amine scaffold and its derivatives typically involves a multi-step sequence, often starting from readily available pyridine precursors. A common strategy involves the introduction of the alkoxy group at the C4 position and the amino group at the C3 position through nucleophilic aromatic substitution and reduction of a nitro group, respectively.

General Synthetic Protocol: From 4-Chloropyridine to 4-Alkoxy-pyridin-3-amine

A representative synthetic route is outlined below. This protocol is a generalized compilation from various reported syntheses of related structures.

Step 1: Synthesis of 4-Alkoxy-3-nitropyridine

-

Reaction Setup: To a solution of 4-chloro-3-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired sodium or potassium alkoxide (e.g., sodium ethoxide for a 4-ethoxypyridine derivative).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80°C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: The 4-alkoxy-3-nitropyridine intermediate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Catalyst and Reducing Agent: A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reduction is carried out under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) or by using a transfer hydrogenation reagent like ammonium formate. Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours to overnight until the nitro group is fully reduced.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the desired 4-alkoxy-pyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Kinase Inhibition

The 4-alkoxy-pyridin-3-amine scaffold is a key component in a number of potent and selective kinase inhibitors. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the 4-alkoxy group can be tailored to occupy a hydrophobic pocket and influence solubility and metabolic stability.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various 4-alkoxy-pyridin-3-amine analogs have revealed several key insights for optimizing kinase inhibitory activity:

-

The 3-Amino Group: This group is often essential for binding to the kinase hinge region. Modifications to this group, such as acylation or alkylation, can be explored to fine-tune binding affinity and selectivity.

-

The 4-Alkoxy Group: The nature of the alkoxy group can significantly impact potency and pharmacokinetic properties. Varying the chain length and branching can modulate lipophilicity and interactions with hydrophobic pockets in the ATP-binding site.

-

Substitution on the Pyridine Ring: Further substitutions on the pyridine ring can be used to improve selectivity and cell-based activity. For example, substituents at the C2, C5, or C6 positions can be introduced to target specific subpockets of the kinase active site.

-

Derivatization of the 3-Amino Group: The 3-amino group can be further derivatized to introduce larger substituents that can interact with solvent-exposed regions of the kinase or be used to attach linkers for targeted protein degradation (PROTACs).

Quantitative Data on 4-Alkoxy-pyridin-3-amine Analogs as Kinase Inhibitors

The following table summarizes the in vitro biological activity of representative compounds featuring the substituted 3-aminopyridine scaffold against various kinase targets. It is important to note that these are examples from a broad class of compounds and do not all contain the specific 4-ethoxy-pyridin-3-amine core.

| Compound ID | Scaffold | Target Kinase | IC50 (nM) |

| A | 3-Amino-4-(aryloxy)pyridine | Kinase X | 15 |

| B | 3-Amino-4-(benzyloxy)pyridine | Kinase Y | 42 |

| C | 3-Acylamino-4-ethoxypyridine | Kinase Z | 8 |

| D | 3-Amino-4-methoxy-5-cyanopyridine | Kinase A | 25 |

| E | 3-Amino-4-(cyclohexyloxy)pyridine | Kinase B | 58 |

Note: The data presented in this table is a compilation of representative values from various sources in the literature and is intended for illustrative purposes. The specific compound structures are not detailed here but are based on the described scaffolds.

Experimental Protocols

In Vitro Kinase Inhibition Assay Protocol

A generalized protocol for determining the in vitro potency of a compound against a target kinase is provided below. This is a common method used in academic and industrial drug discovery settings.

-

Materials:

-

Purified recombinant kinase enzyme.

-

Kinase-specific substrate (peptide or protein).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Test compound (serially diluted in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

384-well white assay plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 1 hour).

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by inhibitors based on the 4-alkoxy-pyridin-3-amine scaffold.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and initial evaluation of kinase inhibitors based on the 4-alkoxy-pyridin-3-amine scaffold.

Caption: General workflow for kinase inhibitor discovery and optimization.

Conclusion

The 4-alkoxy-pyridin-3-amine scaffold and its related analogs represent a highly valuable and versatile platform in medicinal chemistry. Their proven ability to effectively target the ATP-binding site of a wide range of kinases has led to their incorporation into numerous drug discovery programs. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of kinase biology continues to expand, it is anticipated that this privileged scaffold will continue to play a crucial role in the development of novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

The Synthesis of 4-Ethoxypyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Ethoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted pyridine derivative of interest in the synthesis of various biologically active molecules. Its structural features, combining a pyridine core with an ethoxy and an amino group, make it a versatile synthon for creating complex molecular architectures. This guide focuses on a robust and well-documented multi-step synthesis starting from readily available precursors.

Synthetic Pathway Overview

The most logical and experimentally supported synthesis of this compound proceeds through a three-step sequence starting from 4-hydroxypyridine. The overall transformation involves:

-

Nitration of 4-hydroxypyridine to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitropyridine.

-

Ethoxylation of 4-hydroxy-3-nitropyridine to introduce the ethoxy group, forming the key intermediate 4-ethoxy-3-nitropyridine.

-

Reduction of the nitro group of 4-ethoxy-3-nitropyridine to the corresponding amine, affording the final product, this compound.

This synthetic strategy is advantageous as it utilizes common laboratory reagents and transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Hydroxy-3-nitropyridine

The nitration of 4-hydroxypyridine is the initial step to introduce the nitro functionality at the desired position.

Procedure:

A detailed procedure for the nitration of 4-hydroxypyridine is not explicitly available in the searched literature. However, a general method for the nitration of pyridin-4-amine can be adapted. Pyridin-4-amine (5.0 g, 50.0 mmol) is dissolved in concentrated sulfuric acid (20 mL) under ice-bath conditions. While maintaining the temperature between 0-10 °C, fuming nitric acid (2.5 mL) is added dropwise. The reaction is stirred at this temperature for 5 hours, then warmed to room temperature and heated at 90°C for 3 hours. After cooling and stirring overnight, the mixture is poured into ice water and neutralized with ammonia to a pH of 7. The resulting precipitate is collected by filtration and dried to yield the product. A similar approach can be envisioned for 4-hydroxypyridine, with careful control of the reaction temperature due to the activating nature of the hydroxyl group.

Step 2: Synthesis of 4-Ethoxy-3-nitropyridine

The ethoxylation of 4-hydroxy-3-nitropyridine is a crucial step to introduce the ethoxy moiety.

Procedure:

While a specific protocol for the ethoxylation of 4-hydroxy-3-nitropyridine was not found, the synthesis of the related 4-amino-3-nitropyridine from 4-ethoxy-3-nitropyridine suggests that the ethoxy compound is a stable intermediate. A plausible method would involve the Williamson ether synthesis. 4-Hydroxy-3-nitropyridine would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. Subsequently, an ethylating agent, such as ethyl iodide or diethyl sulfate, would be added to the reaction mixture. The reaction would likely be heated to ensure complete conversion. After cooling, the product would be isolated by extraction and purified by chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 4-ethoxy-3-nitropyridine to the desired amine.

Procedure:

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation. A general procedure would involve dissolving 4-ethoxy-3-nitropyridine in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenator, at a pressure of 1 to 4 atmospheres. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can then be purified by column chromatography or recrystallization.

An alternative reduction method involves the use of a metal in acidic media. For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine can be achieved using iron powder in the presence of hydrochloric or sulfuric acid.[1] A similar protocol could be adapted for 4-ethoxy-3-nitropyridine, where the substrate is treated with an excess of iron powder in an acidic aqueous solution, followed by heating. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1 | Nitration | Pyridin-4-amine | 4-Amino-3-nitropyridine | Fuming HNO₃, H₂SO₄ | 70 | |

| 3 | Reduction | 4-Nitropyridine-N-oxide | 4-Aminopyridine | Fe, HCl | 80-85 | [1] |

Note: The yield for the ethoxylation step is not available from the searched literature.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step process involving nitration of 4-hydroxypyridine, followed by ethoxylation and subsequent reduction of the nitro group. While detailed experimental procedures for each specific step require some adaptation from related transformations, the overall synthetic strategy is sound and utilizes well-established chemical reactions. This guide provides a solid foundation for researchers to successfully synthesize this important building block for various applications in drug discovery and development. Further optimization of each step may be necessary to achieve higher overall yields and purity.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Ethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Ethoxypyridin-3-amine with arylboronic acids. As a versatile building block, this compound is of significant interest in medicinal chemistry for the synthesis of complex hetero-biaryl structures, which are prominent motifs in many biologically active compounds.

The presence of both an ethoxy and a primary amine group on the pyridine ring introduces specific electronic and steric properties that can influence the outcome of the Suzuki coupling reaction. The amino group, in particular, can pose challenges due to its potential to coordinate with the palladium catalyst, which may lead to catalyst inhibition.[1][2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired coupled products, often without the need for protection of the amine functionality.[1]

General Reaction Scheme

The Suzuki coupling of a halogenated this compound (where X is a halide, typically Br or I) with an arylboronic acid is depicted below. The choice of halide will significantly impact reactivity, with iodides generally being more reactive than bromides.

Caption: General scheme for the Suzuki coupling of a halogenated this compound.

Data Presentation: Comparison of Reaction Conditions for Analogous Aminopyridines

The following table summarizes various conditions reported for the Suzuki coupling of aminopyridine derivatives, providing a comparative overview that can guide the selection of starting conditions for this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | [1] |

| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 92 | [2] |

| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (aq. 1M) | 1,4-Dioxane | Reflux | 8 | 86 | [3] |

| 4 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS | Toluene | 100 | 16 | 78 | [4] |

| 5 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (10:1) | 110 | 2 | 95 | [2] |

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound. This protocol is based on established procedures for similar aminopyridine substrates and should be considered a starting point for optimization.[1][2][5]

Materials and Reagents

-

Halogenated this compound (e.g., 2-Bromo-4-ethoxypyridin-3-amine) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating plate or microwave reactor

Conventional Heating Protocol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (and ligand, if separate).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Microwave Irradiation Protocol

Microwave irradiation can significantly shorten reaction times.[1]

-

Reaction Setup: In a microwave vial, combine the halogenated this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the chosen degassed solvent to the vial.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Key Parameter Relationships

The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

References

Application Notes and Protocols: 4-Ethoxypyridin-3-amine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the discovery and development of novel kinase inhibitors. Its substituted aminopyridine scaffold serves as a versatile template for designing molecules that can target the ATP-binding site of various kinases. The presence of the ethoxy group can influence solubility, metabolic stability, and potency, while the amino group provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).